2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide
Description
This compound features a polycyclic pyrido[1,2-c]pyrimidin-1,3-dione core fused with a 5-methyl-1,2,4-oxadiazole ring at position 4 and an N-(3-methylphenyl)acetamide substituent at position 2. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrido-pyrimidinone system provides a rigid, planar structure conducive to interactions with biological targets such as kinases or proteases . The 3-methylphenyl acetamide group likely contributes to lipophilicity and target selectivity.
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-12-6-5-7-14(10-12)22-16(26)11-25-19(27)17(18-21-13(2)29-23-18)15-8-3-4-9-24(15)20(25)28/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGTCVKDNKVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-c]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves the acylation of the intermediate product with 3-methylphenyl acetic acid to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer activity. The oxadiazole ring has been recognized for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxadiazole have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research suggests that oxadiazole derivatives can inhibit tau-mediated neurodegeneration associated with diseases such as Alzheimer's disease and progressive supranuclear palsy. These compounds may help prevent the formation of neurofibrillary tangles by modulating tau protein aggregation .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of 1,3,4-oxadiazole derivatives and tested their anticancer activity against several cancer cell lines. Results showed that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.75 | MCF-7 |
| Compound B | 0.50 | A549 |
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of oxadiazole derivatives against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxadiazole Derivative A | 85 |
| Oxadiazole Derivative B | 90 |
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves oxadiazole coupling under basic conditions (e.g., Cs₂CO₃/DMF), as seen in for benzo[b][1,4]oxazin derivatives .
- Three-component cycloadditions () or sulfur-mediated cyclizations () are alternative routes for analogous heterocycles, though yields and scalability vary .
Functional and Pharmacological Implications
- 1,2,4-Oxadiazole vs. Other Heterocycles : The 5-methyl-1,2,4-oxadiazole in the target compound may confer greater metabolic stability compared to 1,3,4-oxadiazoles or thiadiazoles, as evidenced by improved pharmacokinetics in related molecules .
- Acetamide Substituents : The N-(3-methylphenyl)acetamide group shares similarities with imidazo[1,2-a]pyridine acetamides (), which exhibit CNS penetration and kinase inhibition. However, the 3-methyl position may alter solubility compared to 4-methyl analogues .
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Pyrido[1,2-c]pyrimidine core : Associated with diverse pharmacological effects.
- Acetamide group : Often linked to enhanced biological activity in pharmaceutical compounds.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[1,2-c]pyrimidines exhibit significant antitumor properties. For instance:
- A study evaluated a series of pyrido[1,2-c]pyrimidine derivatives against human breast cancer cell lines (MCF7). Among them, compounds demonstrated IC50 values ranging from 23 µM to higher concentrations when compared to the standard drug doxorubicin .
Antimicrobial Activity
Compounds containing oxadiazole rings have shown promise as antimicrobial agents:
- Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. The specific structure of the compound can enhance its interaction with microbial targets .
The mechanisms through which this compound exhibits its biological activities include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of cellular membranes : Antimicrobial activity may arise from the ability to disrupt microbial cell membranes.
- Apoptotic pathways activation : Some derivatives induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
- The compound contains a pyrido[1,2-c]pyrimidinone core fused with a 1,2,4-oxadiazole ring and an N-(3-methylphenyl)acetamide side chain. The oxadiazole moiety contributes to π-π stacking interactions with biological targets, while the pyrido-pyrimidinone system enhances metabolic stability . The acetamide group facilitates hydrogen bonding, critical for target binding .
- Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and intermolecular interactions. Computational tools (e.g., Gaussian for DFT calculations) can predict electron density distribution in the oxadiazole ring .
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
- Synthesis typically involves:
Cyclocondensation of precursors to form the pyrido-pyrimidinone core.
Coupling of the oxadiazole ring via nucleophilic substitution.
Acetamide side-chain introduction using amidation .
- Optimization Table :
| Step | Key Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMF, NaOH | 80°C | 65–70 | |
| 2 | K₂CO₃, THF | RT to 50°C | 55–60 | |
| 3 | EDC/HOBt | 0–25°C | 75–80 |
Q. Which analytical techniques are most reliable for structural confirmation?
- Primary Methods :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- Advanced Techniques :
- X-ray Diffraction : Resolve crystal packing and bond angles .
- IR Spectroscopy : Identify oxadiazole C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets, and what limitations exist?
- Approach :
- Perform molecular docking (AutoDock Vina) against databases like PDB to identify potential protein targets (e.g., kinases, GPCRs). The oxadiazole ring shows affinity for ATP-binding pockets .
- Use QSAR models to correlate substituent effects (e.g., methyl groups) with activity .
- Limitations :
- False positives may arise due to conformational flexibility of the pyrido-pyrimidinone core. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Case Study : Analogs with chloro vs. methyl substituents on the phenyl ring show conflicting IC₅₀ values in kinase inhibition assays.
- Root Cause : Differences in assay conditions (e.g., ATP concentration, pH) .
- Resolution :
Standardize assays using the ADP-Glo™ Kinase Assay.
Perform meta-analysis of published data to identify trends .
Q. What strategies improve the compound’s pharmacokinetic profile without compromising bioactivity?
- Strategies :
- Prodrug Design : Introduce ester groups to the acetamide side chain for enhanced solubility .
- Structural Modifications : Replace the 3-methylphenyl group with a pyridyl moiety to reduce CYP450 metabolism .
- Validation : Use in vitro microsomal stability assays (e.g., human liver microsomes) and logP measurements .
Q. How do reaction solvent systems influence regioselectivity during oxadiazole ring formation?
- Findings :
- Polar aprotic solvents (DMF, DMSO) favor 1,2,4-oxadiazole formation via cyclodehydration .
- Non-polar solvents (toluene) may lead to side products (e.g., open-chain intermediates) .
- Recommendation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity iteratively .
Data-Driven Research Challenges
Q. How can researchers address low reproducibility in synthetic yields across labs?
- Factors :
- Impurity of starting materials (e.g., residual moisture in DMF).
- Inconsistent temperature control during exothermic steps .
- Solutions :
- Use Karl Fischer titration to verify solvent dryness.
- Implement automated reactors for precise temperature gradients .
Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?
- Recommended Assays :
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | IC₅₀ via fluorometry | |
| NF-κB Luciferase | Macrophages | Luminescence |
- Pitfall : Off-target effects on COX-1 require counter-screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
